(R)-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
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Overview
Description
®-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including cyano, fluorobenzyl, and dioxo groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrimidinone core through condensation reactions.
- Introduction of the cyano and fluorobenzyl groups via nucleophilic substitution.
- Coupling reactions to attach the piperidinyl and dioxo groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for large-scale production.
- Purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of ®-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-chlorobenzonitrile: Similar structure with a chlorine atom instead of fluorine.
®-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-bromobenzonitrile: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of ®-2-((6-(3-((3-(2-Cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both cyano and fluorobenzyl groups, along with the dioxo and piperidinyl moieties, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C31H28F2N8O4 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C31H28F2N8O4/c1-37-28(42)12-26(40(30(37)44)16-21-10-23(32)7-5-19(21)14-34)36-25-4-3-9-39(18-25)27-13-29(43)38(2)31(45)41(27)17-22-11-24(33)8-6-20(22)15-35/h5-8,10-13,25,36H,3-4,9,16-18H2,1-2H3/t25-/m1/s1 |
InChI Key |
ZOTORLDSWLTDNS-RUZDIDTESA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N[C@@H]3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=C(C=CC(=C5)F)C#N)C |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=C(C=CC(=C5)F)C#N)C |
Origin of Product |
United States |
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